SLC26A3-IN-3

SLC26A3 chloride/iodide exchange structure-activity relationship

SLC26A3-IN-3 (compound 4az; CAS 2369983-43-5) is a synthetic small-molecule inhibitor of the solute carrier family 26 member 3 (SLC26A3), also known as downregulated in adenoma (DRA). SLC26A3 is the major chloride/bicarbonate exchanger in the colonic epithelium, where it facilitates fluid and electrolyte absorption, and its inhibition represents a therapeutic strategy for constipation and related disorders.

Molecular Formula C20H17IO5
Molecular Weight 464.2 g/mol
CAS No. 2369983-43-5
Cat. No. B2951377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSLC26A3-IN-3
CAS2369983-43-5
Molecular FormulaC20H17IO5
Molecular Weight464.2 g/mol
Structural Identifiers
InChIInChI=1S/C20H17IO5/c1-11-15-6-7-17(25-10-13-4-3-5-14(21)8-13)12(2)19(15)26-20(24)16(11)9-18(22)23/h3-8H,9-10H2,1-2H3,(H,22,23)
InChIKeyJWSCOTQTZBAQLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





SLC26A3-IN-3 (4az): A High-Potency 4,8-Dimethylcoumarin Inhibitor of the Intestinal Anion Exchanger SLC26A3/DRA


SLC26A3-IN-3 (compound 4az; CAS 2369983-43-5) is a synthetic small-molecule inhibitor of the solute carrier family 26 member 3 (SLC26A3), also known as downregulated in adenoma (DRA). SLC26A3 is the major chloride/bicarbonate exchanger in the colonic epithelium, where it facilitates fluid and electrolyte absorption, and its inhibition represents a therapeutic strategy for constipation and related disorders [1]. SLC26A3-IN-3 belongs to the 4,8-dimethylcoumarin-3-acetic acid chemotype and exhibits an IC50 of 40 nM for SLC26A3-mediated chloride/iodide exchange, with a molecular formula of C20H17IO5 and molecular weight of 464.25 g/mol [1][2].

Why SLC26A3-IN-3 Cannot Be Replaced by Other SLC26A3 Inhibitors Without Rigorous Cross-Validation


SLC26A3 inhibitors vary dramatically in potency, selectivity, and pharmacokinetic (PK) properties even within the same chemical series. For example, among 4,8-dimethylcoumarin analogs, the lead compound 4ba has an IC50 of 150 nM, while 4az and 4be achieve 40 nM and 25 nM, respectively [1]. More critically, compounds with near-identical potency can display radically different PK profiles: 4be, despite its 25 nM IC50, shows only 16% oral bioavailability and rapid clearance, whereas 4az sustains therapeutic plasma concentrations for over 72 hours [1]. Similarly, non-coumarin chemotypes such as DRAinh-A270 exhibit distinct selectivity and in vivo pharmacology [2]. Therefore, substituting SLC26A3-IN-3 with any in-class analog without head-to-head comparative data risks introducing unpredictable potency, selectivity, or pharmacokinetic liabilities that can invalidate experimental conclusions.

Quantitative Differentiation Evidence for SLC26A3-IN-3 (4az) vs Closest Analogs


3.75-Fold Greater Potency than the 4,8-Dimethylcoumarin Lead Compound 4ba in the Same Assay

In a cell-based fluorescence assay using Fischer rat thyroid (FRT) cells stably expressing murine slc26a3 and a halide-sensitive YFP, SLC26A3-IN-3 (4az) inhibited slc26a3-mediated chloride/iodide exchange with an IC50 of 0.040 ± 0.003 μM (40 nM), whereas the initial lead compound 4ba (3-bromobenzyl analog) showed an IC50 of 0.15 ± 0.02 μM (150 nM) under identical conditions [1]. This represents a 3.75-fold improvement in potency achieved through substitution of the 3-bromobenzyl group at C7 with a 3-iodobenzyl moiety.

SLC26A3 chloride/iodide exchange structure-activity relationship

Potency for the Physiologically Relevant Cl⁻/HCO₃⁻ Exchange Is Equivalent to Cl⁻/I⁻ Exchange: IC50 = 35 nM for 4az

For the physiologically relevant chloride/bicarbonate exchange process that drives colonic fluid absorption, SLC26A3-IN-3 (4az) inhibited slc26a3-mediated alkalinization with an IC50 of 0.035 μM (35 nM) in FRT cells, measured by cytoplasmic pH [1]. The more potent analog 4be showed an IC50 of 0.023 μM (23 nM) in the same assay. Thus, 4az is only 1.5-fold less potent than 4be for the therapeutically relevant transport mode, yet demonstrates a substantially superior PK profile (see Evidence Item 3).

SLC26A3 chloride/bicarbonate exchange colonic fluid absorption

Prolonged In Vivo Exposure: 4az Sustains Therapeutic Concentrations for >72 Hours vs <16 Hours for 4be

Following a single oral dose of 10 mg/kg in mice, SLC26A3-IN-3 (4az) maintained serum concentrations above the in vitro IC50 for at least 72 hours, with a serum concentration of approximately 1 μM at the 72 h time point [1]. Oral bioavailability was 39 ± 4%. In contrast, the equipotent analog 4be (IC50 25 nM) showed rapid clearance, with little compound remaining at 16 h, and an oral bioavailability of only 16 ± 7% [1]. The computed AUC for oral 4az was 130 μmol·h/L, versus 69 μmol·h/L for 4be, despite 4be being dosed at 5 mg/kg versus 10 mg/kg for 4az [1].

pharmacokinetics oral bioavailability sustained exposure

High Selectivity for SLC26A3 Over Three Closely Related SLC26 Family Members

At a concentration of 10 μM (250-fold above the IC50 for SLC26A3), SLC26A3-IN-3 (4az) produced no significant inhibition of chloride/iodide exchange mediated by murine slc26a4 (pendrin; ~48% amino acid identity), murine slc26a6 (PAT-1; ~38% identity), or human SLC26A9 (~39% identity) in FRT cell assays [1]. This selectivity window exceeds 250-fold against three of the most closely related SLC26 transporters, which mediate distinct physiological functions in the thyroid, kidney, and lung.

selectivity SLC26 family off-target profiling

In Vivo Efficacy: 4az Fully Normalizes Stool Water Content in a Loperamide-Induced Constipation Model

In a loperamide-induced mouse model of constipation, a single oral dose of SLC26A3-IN-3 (4az) at 10 mg/kg fully normalized stool water content, restoring it to levels indistinguishable from untreated, non-constipated controls [1]. The more potent but PK-limited analog 4be produced comparable efficacy at 10 mg/kg in the same model, but its rapid clearance precludes sustained target engagement over a 24 h dosing interval [1]. In contrast, DRAinh-A270, a non-coumarin SLC26A3 inhibitor with an IC50 of 35 nM for Cl⁻/HCO₃⁻ exchange, requires twice-daily dosing at 10 mg/kg to achieve efficacy in hyperoxaluria models, and its constipation efficacy has not been reported [2].

constipation in vivo efficacy stool water content

Superior Potency Over Non-Coumarin Tool Compounds SLC26A3-IN-1 and SLC26A3-IN-2

Among commercially available SLC26A3 tool compounds, SLC26A3-IN-3 (4az) offers an IC50 of 40 nM, which is 8.5-fold more potent than SLC26A3-IN-1 (IC50 = 340 nM) and 9-fold more potent than SLC26A3-IN-2 (IC50 = 360 nM) [1][2]. However, these potency comparisons are derived from different assay systems and laboratories, limiting their direct comparability.

tool compound potency rank chemical probe

Recommended Application Scenarios for SLC26A3-IN-3 Based on Validated Evidence


Preclinical Constipation Research Requiring Sustained Target Engagement

SLC26A3-IN-3 is the SLC26A3 inhibitor of choice for chronic constipation models where prolonged target coverage is required. Its >72 h serum exposure following a single oral dose of 10 mg/kg [1] eliminates the need for multiple daily administrations, reducing handling-related stress and variability in rodent studies. The compound has been validated to fully normalize stool water content in the loperamide-induced constipation model [1], providing a robust efficacy benchmark.

Cystic Fibrosis-Associated Constipation Studies

Because SLC26A3 inhibition bypasses the defective CFTR channel, SLC26A3-IN-3 is particularly suited for CF-related constipation research where CFTR-dependent pro-secretory drugs (lubiprostone, linaclotide) are ineffective [1]. The compound's selectivity profile ensures that observed effects are attributable to SLC26A3 blockade rather than off-target modulation of other anion transporters [1].

Tool Compound for SLC26A3 Mechanistic and Selectivity Profiling

With a >250-fold selectivity window over slc26a4, slc26a6, and SLC26A9 [1], SLC26A3-IN-3 serves as a highly selective chemical probe for dissecting SLC26A3-specific functions in epithelial ion transport. Its published potency (IC50 35–40 nM across Cl⁻/I⁻ and Cl⁻/HCO₃⁻ exchange modes) and comprehensive pharmacokinetic characterization [1] make it the best-documented SLC26A3 inhibitor for academic and pharmaceutical research programs.

Combination Therapy Studies with NHE3 Inhibitors

Published evidence indicates that SLC26A3 inhibition and NHE3 inhibition (e.g., with tenapanor, IC50 ~5–10 nM for NHE3 ) produce additive or synergistic effects on intestinal fluid absorption [2]. SLC26A3-IN-3, with its long half-life and validated in vivo efficacy, is an ideal partner compound for exploring combination anti-absorptive strategies in refractory constipation models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for SLC26A3-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.